trans-(1-Benzyl-6-hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester
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Overview
Description
trans-(1-Benzyl-6-hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its complex structure, which includes a piperidine ring substituted with a benzyl group, a hydroxymethyl group, and a carbamic acid tert-butyl ester moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-(1-Benzyl-6-hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Hydroxymethylation: The hydroxymethyl group is added through a hydroxymethylation reaction, often using formaldehyde and a reducing agent.
Carbamate Formation: The final step involves the formation of the carbamic acid tert-butyl ester, typically achieved by reacting the hydroxymethyl-piperidine intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic steps for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase reaction efficiency, and implementing purification techniques such as crystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The benzyl group can be reduced to a methyl group under hydrogenation conditions.
Substitution: The piperidine ring can undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of methyl-substituted piperidine derivatives.
Substitution: Formation of halogenated or alkylated piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, trans-(1-Benzyl-6-hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases, such as neurological disorders or cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of trans-(1-Benzyl-6-hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the hydroxymethyl group play crucial roles in binding to these targets, while the piperidine ring provides structural stability. The compound may modulate the activity of these targets by either inhibiting or activating their functions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- trans-(1-Benzyl-6-hydroxymethyl-piperidin-3-yl)-carbamic acid methyl ester
- trans-(1-Benzyl-6-hydroxymethyl-piperidin-3-yl)-carbamic acid ethyl ester
- trans-(1-Benzyl-6-hydroxymethyl-piperidin-3-yl)-carbamic acid isopropyl ester
Uniqueness
Compared to its similar compounds, trans-(1-Benzyl-6-hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group. This group provides increased steric hindrance, which can influence the compound’s reactivity and binding properties. Additionally, the tert-butyl ester group can enhance the compound’s stability, making it more suitable for certain applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
tert-butyl N-[(3S,6R)-1-benzyl-6-(hydroxymethyl)piperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-18(2,3)23-17(22)19-15-9-10-16(13-21)20(12-15)11-14-7-5-4-6-8-14/h4-8,15-16,21H,9-13H2,1-3H3,(H,19,22)/t15-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMGXPAVYLYEFL-JKSUJKDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(N(C1)CC2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@@H](N(C1)CC2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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